molecular formula C11H8N2 B15071518 4H-Naphtho[2,3-d]imidazole CAS No. 35731-18-1

4H-Naphtho[2,3-d]imidazole

Katalognummer: B15071518
CAS-Nummer: 35731-18-1
Molekulargewicht: 168.19 g/mol
InChI-Schlüssel: SZNCTJHKIBEVQU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4H-Naphtho[2,3-d]imidazole is a heterocyclic compound that features a fused ring system consisting of a naphthalene ring and an imidazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 4H-Naphtho[2,3-d]imidazole can be synthesized through several methods. One common approach involves the reaction of 2,3-diaminonaphthalene with aromatic aldehydes in the presence of a catalyst such as copper nitrate (Cu(NO3)2.6H2O). This method is advantageous due to its short reaction times and straightforward workup .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale synthesis would involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions: 4H-Naphtho[2,3-d]imidazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form naphthoquinone derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the naphthalene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids (e.g., aluminum chloride, AlCl3).

Major Products:

Wissenschaftliche Forschungsanwendungen

4H-Naphtho[2,3-d]imidazole has been extensively studied for its biological activities and potential therapeutic applications. Some key areas of research include:

Wirkmechanismus

The mechanism of action of 4H-Naphtho[2,3-d]imidazole and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For example, some derivatives inhibit bacterial enzymes, leading to antibacterial effects. The exact pathways can vary depending on the specific derivative and its target .

Vergleich Mit ähnlichen Verbindungen

    Benzimidazole: Another heterocyclic compound with a fused benzene and imidazole ring, known for its broad range of biological activities.

    Imidazole: A simpler structure compared to naphtho[2,3-d]imidazole, but also widely studied for its biological properties.

Uniqueness: 4H-Naphtho[2,3-d]imidazole is unique due to its fused naphthalene ring, which imparts distinct electronic and steric properties. This makes it particularly interesting for applications requiring specific molecular interactions, such as in drug design and materials science .

Eigenschaften

CAS-Nummer

35731-18-1

Molekularformel

C11H8N2

Molekulargewicht

168.19 g/mol

IUPAC-Name

9H-benzo[f]benzimidazole

InChI

InChI=1S/C11H8N2/c1-2-4-9-6-11-10(12-7-13-11)5-8(9)3-1/h1-5,7H,6H2

InChI-Schlüssel

SZNCTJHKIBEVQU-UHFFFAOYSA-N

Kanonische SMILES

C1C2=CC=CC=C2C=C3C1=NC=N3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.